N-{2-[3-(4-fluorophenyl)azepan-1-yl]-2-oxoethyl}-N-methylmethanesulfonamide N-{2-[3-(4-fluorophenyl)azepan-1-yl]-2-oxoethyl}-N-methylmethanesulfonamide
Brand Name: Vulcanchem
CAS No.: 1797182-12-7
VCID: VC6041277
InChI: InChI=1S/C16H23FN2O3S/c1-18(23(2,21)22)12-16(20)19-10-4-3-5-14(11-19)13-6-8-15(17)9-7-13/h6-9,14H,3-5,10-12H2,1-2H3
SMILES: CN(CC(=O)N1CCCCC(C1)C2=CC=C(C=C2)F)S(=O)(=O)C
Molecular Formula: C16H23FN2O3S
Molecular Weight: 342.43

N-{2-[3-(4-fluorophenyl)azepan-1-yl]-2-oxoethyl}-N-methylmethanesulfonamide

CAS No.: 1797182-12-7

Cat. No.: VC6041277

Molecular Formula: C16H23FN2O3S

Molecular Weight: 342.43

* For research use only. Not for human or veterinary use.

N-{2-[3-(4-fluorophenyl)azepan-1-yl]-2-oxoethyl}-N-methylmethanesulfonamide - 1797182-12-7

Specification

CAS No. 1797182-12-7
Molecular Formula C16H23FN2O3S
Molecular Weight 342.43
IUPAC Name N-[2-[3-(4-fluorophenyl)azepan-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide
Standard InChI InChI=1S/C16H23FN2O3S/c1-18(23(2,21)22)12-16(20)19-10-4-3-5-14(11-19)13-6-8-15(17)9-7-13/h6-9,14H,3-5,10-12H2,1-2H3
Standard InChI Key HKZPGFXCRGONKM-UHFFFAOYSA-N
SMILES CN(CC(=O)N1CCCCC(C1)C2=CC=C(C=C2)F)S(=O)(=O)C

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure features three distinct functional regions:

  • 4-Fluorophenyl Group: A benzene ring substituted with a fluorine atom at the para position, a common pharmacophore in drugs targeting G-protein-coupled receptors (GPCRs) due to its electronegativity and metabolic stability.

  • Azepane Ring: A seven-membered saturated nitrogen-containing heterocycle, which enhances conformational flexibility and improves blood-brain barrier (BBB) penetration compared to smaller cyclic amines.

  • Methanesulfonamide Moiety: A sulfonamide group methylated at the nitrogen, contributing to hydrogen-bonding capacity and enhancing solubility in aqueous environments.

The interplay between these components suggests potential interactions with biological targets such as serotonin receptors, carbonic anhydrases, or bacterial enzymes.

Physicochemical Profile

Key physicochemical parameters derived from its molecular formula include:

PropertyValue
Molecular FormulaC16H23FN2O3S\text{C}_{16}\text{H}_{23}\text{FN}_2\text{O}_3\text{S}
Molecular Weight342.43 g/mol
Hydrogen Bond Donors1 (N–H of sulfonamide)
Hydrogen Bond Acceptors5 (3 O, 1 S=O, 1 N)
Topological Polar Surface Area~67.9 Ų (estimated)

Synthetic Pathways and Optimization Challenges

Reported Synthesis Strategies

The synthesis of N-{2-[3-(4-fluorophenyl)azepan-1-yl]-2-oxoethyl}-N-methylmethanesulfonamide involves multi-step organic reactions, though detailed protocols are proprietary. A hypothetical route may include:

  • Azepane Ring Formation: Cyclization of a diamine precursor with a fluorophenyl-containing ketone via reductive amination.

  • Sulfonamide Coupling: Reaction of the azepane intermediate with methanesulfonyl chloride in the presence of a base to install the sulfonamide group.

  • Oxoethyl Linker Incorporation: Introduction of the 2-oxoethyl spacer through nucleophilic acyl substitution or amide bond formation.

Yield optimization remains a critical challenge, as steric hindrance from the azepane ring and electronic effects of the fluorine substituent may impede reaction efficiency.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity, with reverse-phase C18 columns and UV detection at 254 nm being standard conditions. Nuclear Magnetic Resonance (NMR) spectroscopy would confirm structural integrity, particularly the integration of the fluorophenyl proton signals (δ 7.2–7.4 ppm) and the azepane methylene resonances (δ 1.5–2.5 ppm).

Comparative Analysis with Structural Analogs

Azepane-Containing Drugs

DrugIndicationStructural Similarity
LorcaserinObesityAzepane + aryl halide
SB-6995515-HT₅A antagonistAzepane + sulfonamide

The fluorophenyl group in N-{2-[3-(4-fluorophenyl)azepan-1-yl]-2-oxoethyl}-N-methylmethanesulfonamide may enhance receptor binding affinity compared to non-halogenated analogs.

Future Research Directions

Priority Investigations

  • In Vitro Screening: Profiling against kinase panels, GPCR arrays, and antimicrobial assays.

  • Crystallography: Co-crystallization with putative targets to guide structure-based optimization.

  • Prodrug Design: Esterification of the sulfonamide to improve oral bioavailability.

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